molecular formula C9H18ClNO B1430097 3-Methoxy-2-methylspiro[3.3]heptan-1-amine hydrochloride CAS No. 1443979-49-4

3-Methoxy-2-methylspiro[3.3]heptan-1-amine hydrochloride

Cat. No. B1430097
CAS RN: 1443979-49-4
M. Wt: 191.7 g/mol
InChI Key: XJUQFEWQDHEDJC-UHFFFAOYSA-N
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Description

“3-Methoxy-2-methylspiro[3.3]heptan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1443979-49-4 . It has a molecular weight of 191.7 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO.ClH/c1-6-7(10)9(4-3-5-9)8(6)11-2;/h6-8H,3-5,10H2,1-2H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Pharmacology

In pharmacology, this compound is explored for its potential as a building block in the synthesis of more complex molecules that may act on the central nervous system. Its structure could be key in developing new therapeutic agents, particularly those targeting neurological disorders where modulation of neurotransmitter systems is beneficial .

Neuroscience

Neuroscientists might investigate 3-Methoxy-2-methylspiro[3.3]heptan-1-amine hydrochloride for its psychoactive properties. Given its amine group, it could interact with receptors in the brain, potentially leading to new insights into the treatment of conditions like depression or anxiety .

Biochemistry

Biochemists may utilize this compound to study enzyme-substrate interactions, especially in cases where the spirocyclic structure of the molecule could influence binding dynamics. It could serve as a model compound to understand the biochemical pathways of more complex spirocyclic neurotransmitters .

Medicinal Chemistry

In medicinal chemistry, the compound’s unique structure could be harnessed to create novel drug candidates. Its methoxy and amine groups offer points of functionalization, allowing for the synthesis of derivatives with potential pharmacological activities .

Organic Synthesis

Organic chemists might be interested in 3-Methoxy-2-methylspiro[3.3]heptan-1-amine hydrochloride as a precursor for synthesizing new organic compounds. Its spirocyclic framework provides a versatile backbone that can be elaborated upon through various organic reactions .

Analytical Chemistry

For analytical chemists, this compound could be used as a standard or reference material in chromatographic analysis, helping to calibrate instruments or develop new analytical methods for detecting similar structures in complex mixtures .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-methoxy-2-methylspiro[3.3]heptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-6-7(10)9(4-3-5-9)8(6)11-2;/h6-8H,3-5,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUQFEWQDHEDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C1OC)CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1443979-49-4
Record name 3-methoxy-2-methylspiro[3.3]heptan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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